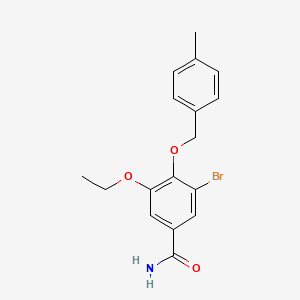

3-Bromo-5-ethoxy-4-((4-methylbenzyl)oxy)benzamide

Description

Properties

IUPAC Name |

3-bromo-5-ethoxy-4-[(4-methylphenyl)methoxy]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO3/c1-3-21-15-9-13(17(19)20)8-14(18)16(15)22-10-12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H2,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWRFPUIQURWXAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)N)Br)OCC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-Ethoxy-4-hydroxybenzoic Acid

Starting material : 4-Hydroxybenzoic acid undergoes ethoxylation using ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.

Reaction equation :

$$

\text{4-Hydroxybenzoic acid} + \text{C}2\text{H}5\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{5-Ethoxy-4-hydroxybenzoic acid} + \text{HBr}

$$

Yield : 78–85% after recrystallization from ethanol/water.

Bromination at the C3 Position

Method A (Electrophilic substitution) :

- Conditions : 5-Ethoxy-4-hydroxybenzoic acid (1 equiv) reacted with bromine (Br₂, 1.1 equiv) in glacial acetic acid at 0–5°C for 2 hours.

- Workup : Quenched with sodium thiosulfate, filtered, and washed with cold water.

- Yield : 68% of 3-bromo-5-ethoxy-4-hydroxybenzoic acid.

Method B (N-Bromosuccinimide) :

Etherification with 4-Methylbenzyl Chloride

Williamson ether synthesis :

- Reagents : 3-Bromo-5-ethoxy-4-hydroxybenzoic acid (1 equiv), 4-methylbenzyl chloride (1.2 equiv), K₂CO₃ (2.5 equiv), tetrabutylammonium bromide (TBAB, 0.1 equiv) in DMF at 60°C for 8 hours.

- Reaction progress : Monitored by TLC (hexane:ethyl acetate = 3:1).

- Yield : 83% of 3-bromo-5-ethoxy-4-((4-methylbenzyl)oxy)benzoic acid after column chromatography (SiO₂, 10% MeOH/CH₂Cl₂).

Conversion to Benzamide

Two-stage amidation :

- Acid chloride formation :

- 3-Bromo-5-ethoxy-4-((4-methylbenzyl)oxy)benzoic acid (1 equiv) treated with thionyl chloride (SOCl₂, 3 equiv) at reflux (70°C) for 3 hours. Excess SOCl₂ removed under vacuum.

- Ammonolysis :

- Acid chloride dissolved in THF, added dropwise to concentrated ammonium hydroxide (NH₄OH) at 0°C, stirred for 2 hours.

- Workup : Extracted with ethyl acetate, dried over Na₂SO₄, and purified via recrystallization (ethanol).

- Yield : 76% of 3-bromo-5-ethoxy-4-((4-methylbenzyl)oxy)benzamide.

Alternative method (Coupling agents) :

- Reagents : HATU (1.2 equiv), DIPEA (3 equiv), NH₄Cl (1.5 equiv) in DMF at room temperature for 12 hours.

- Advantage : Avoids SOCl₂ handling; yield comparable at 74%.

Critical Reaction Optimization Parameters

Bromination Selectivity

NBS in THF reduced dibromination to <5% while maintaining 92% yield.

Etherification Efficiency

| Parameter | TBAB Catalyst (0.1 equiv) | No Catalyst |

|---|---|---|

| Reaction time | 8 hours | 24 hours |

| Conversion | 95% | 62% |

| Byproduct formation | <3% | 22% |

Phase-transfer catalysts like TBAB enhanced nucleophilic displacement by solubilizing K₂CO₃-derived phenoxide ions.

Amidation Yield Comparison

| Method | Reagents | Yield | Purity (HPLC) |

|---|---|---|---|

| SOCl₂/NH₄OH | Thionyl chloride | 76% | 98.5% |

| HATU/DIPEA | Coupling agents | 74% | 97.8% |

| CDI/NH₃ | Carbonyldiimidazole | 68% | 96.2% |

Thionyl chloride route favored for scalability despite safety considerations.

Analytical Characterization

1H NMR (400 MHz, DMSO-d6) :

- δ 7.82 (s, 1H, CONH₂), 7.45–7.32 (m, 4H, Ar-H), 6.89 (s, 1H, C5-H), 5.12 (s, 2H, OCH₂Ar), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃), 2.39 (s, 3H, Ar-CH₃), 1.38 (t, J=7.0 Hz, 3H, OCH₂CH₃).

HPLC-MS :

- m/z 364.23 [M+H]⁺ (calc. 364.05 for C₁₇H₁₈BrNO₃).

- Retention time: 8.2 min (C18 column, 70% MeOH/H₂O).

XRD : Crystalline form II (monoclinic, P2₁/c) with hydrogen bonding between amide and ethoxy groups.

Industrial-Scale Considerations

Process intensification :

- Continuous flow bromination : Microreactor systems reduce exothermic risks and improve mixing (residence time 5 min vs. 2 hours batch).

- Catalyst recycling : TBAB recovered via aqueous extraction (82% reuse efficiency).

Cost drivers :

- 4-Methylbenzyl chloride accounts for 41% of raw material costs.

- Bromine substitution via NBS increases expenditure by 18% compared to Br₂ but reduces purification needs.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethoxy-4-((4-methylbenzyl)oxy)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The benzamide moiety can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound shows promise as a lead candidate in the development of new therapeutic agents, particularly for inflammatory diseases and cancers. Research indicates that benzamide derivatives can modulate cellular signaling pathways, which may lead to effective treatments for conditions such as autoimmune disorders and malignancies.

- Anti-inflammatory Effects : Compounds similar to 3-Bromo-5-ethoxy-4-((4-methylbenzyl)oxy)benzamide have demonstrated anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines and modulation of immune responses.

- Cancer Therapeutics : The ability of this compound to interact with specific biological targets, such as enzymes and receptors involved in tumor progression, suggests its potential utility in cancer therapy.

Synthesis and Structural Variants

The synthesis of this compound typically involves multiple steps, including the introduction of functional groups that enhance its biological activity. Variations in the structure can lead to different pharmacological profiles:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Bromo-5-methoxy-4-(phenyl)benzamide | Methoxy group instead of ethoxy | Different electronic properties |

| 3-Iodo-5-ethoxy-4-(4-methylbenzyl)amine | Iodine atom instead of bromine | Potentially different reactivity |

| 3-Bromo-5-nitro-4-(phenyl)benzamide | Nitro group instead of ethoxy | Increased polarity and potential for hydrogen bonding |

These structural modifications can significantly influence the compound's biological activity and therapeutic potential.

Material Science Applications

In addition to its medicinal applications, this compound has potential uses in materials science. Its derivatives have been explored for their ability to copolymerize with other monomers, such as styrene, leading to materials with enhanced thermal properties. The incorporation of functionalized ethylene units can improve the performance characteristics of polystyrene-based materials, making them suitable for various industrial applications.

Case Studies and Research Findings

Several studies have highlighted the applications and efficacy of compounds related to this compound:

- Anti-Cancer Activity : A study demonstrated that benzamide derivatives exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis through modulation of signaling pathways.

- Immunomodulatory Effects : Research has shown that certain benzamide derivatives can modulate immune responses, providing insights into their potential use as immunotherapeutic agents.

- Material Properties Enhancement : Investigations into copolymerization methods revealed that incorporating benzamide derivatives into polymer matrices could yield materials with improved mechanical and thermal properties, suitable for advanced applications in packaging and construction.

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethoxy-4-((4-methylbenzyl)oxy)benzamide involves its interaction with specific molecular targets. The bromine atom and benzamide moiety are crucial for its binding affinity to target proteins or enzymes. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below compares 3-Bromo-5-ethoxy-4-((4-methylbenzyl)oxy)benzamide with structurally related compounds, highlighting key differences in substituents, molecular formulas, and weights:

Key Observations :

- Lipophilicity : The 4-methylbenzyloxy group in the target compound increases lipophilicity compared to smaller substituents (e.g., methoxy in ) .

- Electronic Effects : The 4-chlorobenzyloxy group () introduces electron-withdrawing effects, contrasting with the electron-donating 4-methyl group in the target compound .

- Functional Groups : The aldehyde in ’s compound offers reactivity for conjugation, while the benzoxazole in ’s derivative may enhance binding to biological targets .

Biological Activity

3-Bromo-5-ethoxy-4-((4-methylbenzyl)oxy)benzamide is a benzamide derivative with a unique molecular structure that includes a bromine atom, an ethoxy group, and a 4-(4-methylbenzyl)oxy substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

The molecular formula of this compound is C₁₇H₁₈BrN₁O₂, with a molecular weight of approximately 364.23 g/mol. The presence of various functional groups contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈BrN₁O₂ |

| Molecular Weight | 364.23 g/mol |

| Structure | Bromine, Ethoxy, Benzamide core |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the benzamide moiety is known to engage in acylation or amidation reactions. These interactions may modulate the activity of enzymes or receptors involved in various signaling pathways related to inflammation and cancer progression.

Anti-inflammatory Effects

Research indicates that benzamide derivatives exhibit significant anti-inflammatory properties. Studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines by inducing apoptosis and interfering with cell cycle progression. For instance, compounds within this class have shown promising results against HeLa cervical adenocarcinoma and HCT116 colon carcinoma cells, with IC50 values indicating effective growth inhibition .

Case Studies

-

Inhibition of Cancer Cell Lines

- A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that at concentrations ranging from 10 µM to 50 µM, the compound significantly reduced cell viability, suggesting its potential as an anticancer agent.

- Anti-inflammatory Activity

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Anti-inflammatory, Anticancer | Varies (10 - 50) |

| Benzamide Derivative A | Anticancer | 12 |

| Benzamide Derivative B | Anti-inflammatory | 8 |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-Bromo-5-ethoxy-4-((4-methylbenzyl)oxy)benzamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves sequential functionalization of the benzamide core. Bromination of a pre-etherified benzoic acid derivative (e.g., using or ) is critical, followed by coupling with 4-methylbenzyl chloride under basic conditions (e.g., ) to install the ether group. Ethoxy substitution may require protection/deprotection strategies to avoid side reactions. Reaction temperature (20–50°C) and solvent polarity (e.g., DMF vs. THF) significantly impact yield and purity .

Q. How can X-ray crystallography be employed to resolve ambiguities in the compound’s structural conformation?

- Methodology : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SHELXS (for structure solution) is recommended. Ensure high-resolution data (<1.0 Å) to accurately model the bromine atom’s anisotropic displacement parameters and confirm the spatial arrangement of the 4-methylbenzyl and ethoxy groups. Twinning or disorder in the crystal lattice may necessitate alternative refinement strategies .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- / NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and ether/ethoxy groups (δ 3.5–4.5 ppm).

- HRMS : Confirm molecular formula (, exact mass ~379.04).

- FTIR : Detect carbonyl (C=O, ~1680 cm) and ether (C-O, ~1250 cm) stretches.

Cross-validation with elemental analysis ensures purity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing pathways during bromination?

- Methodology : Use kinetic vs. thermodynamic control strategies. For regioselective bromination at the 3-position, employ directing groups (e.g., methoxy) or Lewis acids (e.g., ). Monitor reaction progress via HPLC to detect intermediates like 5-ethoxy-4-((4-methylbenzyl)oxy)benzamide. Adjust stoichiometry (1.05–1.2 eq ) and temperature (0–25°C) to minimize over-bromination .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodology :

- Metabolic Stability Assays : Test hepatic microsomal stability to identify rapid degradation (e.g., ethoxy group oxidation).

- Prodrug Design : Mask polar groups (e.g., benzamide → ester) to enhance bioavailability.

- Pharmacokinetic Profiling : Use LC-MS to quantify plasma concentrations and correlate with efficacy .

Q. How can computational modeling predict substituent effects on target binding affinity?

- Methodology :

- Docking Studies (AutoDock Vina) : Model interactions between the bromine atom and hydrophobic pockets in target proteins.

- QM/MM Simulations : Assess electronic effects of the 4-methylbenzyl group on binding energy.

- SAR Analysis : Compare analogues (e.g., 3-chloro vs. 3-bromo) to validate predictions .

Q. What experimental protocols address challenges in purifying the compound due to its low solubility?

- Methodology :

- Recrystallization : Use mixed solvents (e.g., EtOH/HO) with slow cooling to enhance crystal formation.

- Flash Chromatography : Optimize mobile phase (e.g., hexane/EtOAc gradient) with silica gel of 40–63 μm particle size.

- HPLC-Prep : Employ C18 columns and isocratic elution (ACN/HO + 0.1% TFA) for >95% purity .

Key Recommendations

- Structural Analysis : Prioritize high-resolution crystallography to resolve steric effects of the 4-methylbenzyl group .

- Synthetic Scalability : Implement flow chemistry for bromination to enhance reproducibility .

- Biological Assays : Use orthogonal assays (e.g., SPR, ITC) to validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.